molecular formula C15H16N2O B3235844 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356109-96-0

6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B3235844
CAS No.: 1356109-96-0
M. Wt: 240.30 g/mol
InChI Key: BKVNXEOEFIKMDE-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a dihydropyrrolopyridine derivative, an important chemical scaffold in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure combining pyrrolidine and pyridine rings, substituted with a 4-methoxybenzyl group. The core 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine structure is a well-established pharmaceutical intermediate used in the synthesis of various active compounds . The pyrrolo[3,4-b]pyridine core is of significant research interest for central nervous system (CNS) drug discovery. Structurally related analogs have been developed as potent allosteric modulators of the M4 muscarinic acetylcholine receptor, representing a promising therapeutic approach for the treatment of psychiatric and neurological diseases, including schizophrenia and cognitive dysfunction . Furthermore, closely related molecular scaffolds based on the dihydropyrrolopyridine structure have shown potent activity as necroptosis inhibitors by targeting receptor-interacting protein kinase 1 (RIPK1), highlighting their potential in the development of new therapeutics for inflammatory and neurodegenerative diseases . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-18-14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-15(13)11-17/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNXEOEFIKMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745131
Record name 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-96-0
Record name 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, often used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[3,4-b]pyridine Core

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-(4-Methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine 4-Methoxybenzyl at 6-position C₁₅H₁₃ClN₂O₂ 288.73 Enhanced lipophilicity; potential CNS activity
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl at 6-position; diketone C₁₄H₁₂N₂O₂ 240.26 Higher polarity due to diketone; crystallographic stability
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride Fluoro at 3-position C₇H₈ClFN₂ 186.61 Electron-withdrawing F enhances metabolic stability
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride Unsubstituted core C₇H₁₀Cl₂N₂ 193.08 High solubility in polar solvents; intermediate in drug synthesis
Zopiclone (Free base) Chloropyridinyl; piperazine C₁₇H₁₇ClN₆O₃ 388.81 Sedative-hypnotic activity; binds GABA receptors

Functional Group Impact on Bioactivity

  • Methoxybenzyl vs. Benzyl : The 4-methoxy group in the target compound increases electron-donating capacity and lipophilicity compared to the unsubstituted benzyl analog (e.g., 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione). This modification may enhance blood-brain barrier penetration, making it relevant for CNS-targeting drugs .
  • Halogenation : Chloro (e.g., 2-chloro derivative ) and fluoro (e.g., 3-fluoro hydrochloride ) substituents alter electronic properties. Fluorine’s electronegativity improves metabolic stability, while chlorine may enhance binding affinity to hydrophobic pockets in proteins.
  • Dihydrochloride Salts : The dihydrochloride form of the unsubstituted core (CAS: 147740-02-1) exhibits high aqueous solubility, making it suitable for formulation in injectables or oral solutions .

Biological Activity

6-(4-Methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a compound belonging to the pyrrolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • IUPAC Name : 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
  • Molecular Formula : C15H13ClN2O2
  • Molecular Weight : 288.73 g/mol
  • CAS Number : 1440519-73-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[3,4-b]pyridine derivatives. For instance, compounds structurally similar to 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineConcentration (µM)Viability Reduction (%)
1fMDA-MB-2316.25Significant
1dMDA-MB-23125Moderate
1bMCF-750Mild

The compound 1f demonstrated the highest activity against the triple-negative breast cancer cell line MDA-MB-231, reducing cell viability significantly at low concentrations (6.25 µM) .

The mechanism by which these compounds exert their anticancer effects appears to involve interaction with several membrane proteins implicated in cancer progression. Notable targets include:

  • 5-HT6 Receptor
  • mGluR2
  • Ghrelin Receptor
  • Histamine H3 Receptor
  • Orexin OX2 Receptor

These interactions suggest that the compound may influence pathways related to cell proliferation and apoptosis .

Other Biological Activities

Beyond anticancer properties, pyrrolo[3,4-b]pyridine derivatives have been investigated for their potential in treating various conditions:

  • Antidiabetic Activity : Some derivatives exhibit insulin-sensitizing effects.
  • Antimicrobial Properties : Active against certain bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the effects of several pyrrolo[3,4-b]pyridine compounds on breast cancer cell lines using MTT assays. The findings indicated that specific structural modifications significantly enhanced anticancer activity .
  • Target Identification : A comprehensive analysis identified several protein targets that could be involved in the therapeutic effects of these compounds. This opens avenues for further research into selective inhibitors based on this scaffold .

Q & A

Q. What are the common synthetic routes for 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?

The synthesis typically employs multicomponent reactions (MCRs) such as the Ugi-Zhu reaction, which combines amines, aldehydes, isocyanides, and carboxylic acid derivatives. For example, a one-pot Ugi-3CR protocol using (4-methoxybenzyl)amine, substituted aldehydes (e.g., 4-acetylbenzaldehyde), morpholine-derived isocyanides, and maleic anhydride in benzene yields the target compound. Reaction optimization includes using Sc(OTf)₃ as a catalyst at 80°C for 24 hours, achieving yields of ~70% . Cyclization methods for related pyrrolo[3,4-b]pyridines involve halogenated solvents (e.g., DCM) and reducing agents like Al(BH₄)₃-diglyme for stereochemical control .

Q. How is the structure of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine characterized?

Structural elucidation relies on:

  • Single-crystal X-ray diffraction (XRD): Resolves the fused bicyclic system and substituent positions (e.g., methoxybenzyl at C6) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Distinct signals for diastereotopic protons (δ 3.2–4.1 ppm) and carbonyl groups (δ 165–170 ppm).
    • IR: Stretching vibrations for C=O (1680–1720 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
  • Chromatography: TLC (Rf 0.34–0.51 in EtOAc/hexane) monitors reaction progress .

Q. What are the key biological targets or applications of this compound in medicinal chemistry?

The compound serves as a scaffold for neurological disorder drug candidates (e.g., dopamine receptor modulators) and anticancer agents targeting kinase inhibition. Its pyrrolopyridine core mimics purine bases, enabling interactions with ATP-binding pockets in enzymes like PI3K and CDK2 . Structure-activity relationship (SAR) studies focus on modifying the methoxybenzyl group to enhance solubility and binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity and yield?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) favor cyclization, while toluene/water biphasic systems aid in chiral resolution via tartaric acid salts .
  • Catalyst tuning: Sc(OTf)₃ enhances MCR efficiency by stabilizing transition states, reducing side reactions .
  • Temperature control: Maintaining 25–30°C during reduction steps prevents racemization of chiral intermediates .
  • In situ purification: Avoiding isolation of intermediates (e.g., chlorine-amine derivatives) minimizes yield loss .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., IC₅₀ measurements using ATPase-coupled assays for kinase inhibitors).
  • Impurity profiles: Use HPLC-MS (>98% purity) to exclude confounding effects from byproducts .
  • Structural analogs: Compare activity with derivatives lacking the methoxy group to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting receptor binding modes?

  • Molecular docking (AutoDock Vina): Dock the compound into crystal structures of target proteins (e.g., PDB: 3QNK for PI3Kγ) using AMBER force fields.
  • MD simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • QSAR models: Train on pyrrolopyridine derivatives to correlate substituent electronegativity with inhibitory potency .

Q. How is stereochemical integrity maintained during large-scale synthesis?

  • Chiral resolution: Use D(-)-tartaric acid to isolate (4aR,7aS)-stereoisomers with >98% enantiomeric excess (ee) .
  • Catalytic asymmetric hydrogenation: Apply Ru-BINAP catalysts to reduce ketone intermediates without racemization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

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